Original Therapeutic Target Hypothesis: Urotensin-II Receptor Antagonism Versus MET Kinase Inhibition
JNJ-39327041 was originally classified in the AdisInsight database as a urotensin-II receptor antagonist, distinguishing it from the MET kinase inhibitor class that includes close structural analogs like JNJ-38877605 [1]. In contrast, JNJ-38877605 is a well-documented ATP-competitive c-Met inhibitor with an IC50 of 4 nM and >600-fold selectivity over 200 other kinases . This target discrepancy implies that JNJ-39327041 and JNJ-38877605 are not interchangeable research tools; the former is relevant for GPCR pathway studies, while the latter is a validated probe for MET-driven oncology models. No quantitative potency data (IC50/Ki) is available for JNJ-39327041 at either the urotensin-II receptor or any kinase target, representing a critical evidence gap for procurement decisions.
| Evidence Dimension | Primary Pharmacological Target (Reported) |
|---|---|
| Target Compound Data | Urotensin-II receptor antagonist (AdisInsight classification) |
| Comparator Or Baseline | JNJ-38877605: c-Met kinase inhibitor (IC50 = 4 nM) |
| Quantified Difference | Not quantifiable; targets differ mechanistically |
| Conditions | Database annotation and literature review |
Why This Matters
This distinction is critical for researchers selecting a tool compound based on a specific target hypothesis; confusing a GPCR antagonist with a kinase inhibitor will confound experimental outcomes and invalidate mechanistic conclusions.
- [1] AdisInsight. Research programme: urotensin-II receptor antagonists - Johnson and Johnson. Adis International Ltd. Updated: 16 Dec 2010. View Source
